(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid
Overview
Description
(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C15H21NO5 and its molecular weight is 295.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Neuroexcitant Analogs : Pajouhesh et al. (2000) described the synthesis of neuroexcitant analogs using enantiomerically pure derivatives of tert-butoxycarbonyl. Their work focuses on the preparation of analogs of neuroexcitant 2-amino-3-(3-hydroxy-5-methyl-4-yl) propanoic acid (AMPA), demonstrating the compound's relevance in neurochemistry (Pajouhesh et al., 2000).
Metabolic Studies in Anaerobic Archaeon : Rimbault et al. (1993) analyzed organic acids, including derivatives of tert-butoxycarbonyl, in cultures of thermophilic sulfur-dependent anaerobic archaeon, providing insights into microbial metabolism and organic acid formation (Rimbault et al., 1993).
Diaryliodonium Precursor Synthesis for PET Imaging : Zhou Pan-hon (2015) reported on the synthesis of diaryliodonium salts using tert-butoxycarbonyl derivatives. These salts are precursors for synthesizing fluorophenalanine, a labeled amino acid for positron emission tomography (PET) imaging (Zhou Pan-hon, 2015).
Analysis of Catecholamine Metabolites : Muskiet et al. (1981) developed a method for determining catecholamine metabolites in urine using tert-butyldimethylsilyl derivatives, demonstrating the compound's utility in clinical chemistry and diagnostics (Muskiet et al., 1981).
Enantiomerically Pure 3-Amino-2-methylenealkanoates Synthesis : Martelli et al. (2011) synthesized enantiomerically pure 3-amino-2-methylenealkanoates (aza-Morita–Baylis–Hillman adducts) mediated by cinchona alkaloids, showcasing the compound's importance in asymmetric synthesis (Martelli et al., 2011).
Synthesis of Amino Acid Conjugates for Pharmaceutical Applications : Subudhi and Sahoo (2011) synthesized novel derivatives of (S)-2-({2-[1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-(2-nitrophenyl)pyridin-1-yl]-2-oxoethyl}amino)-3-(4-hydroxyphenyl) propanoic acid. These compounds were evaluated for antioxidant, anti-inflammatory, and antiulcer activities, highlighting their potential in drug development (Subudhi & Sahoo, 2011).
Safety Evaluation in Food Contact Materials : A study by Flavourings (2011) assessed the safety of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, a related compound, in food contact materials. This demonstrates the compound's relevance in food safety and consumer health (Flavourings, 2011).
Bifunctional Monophosphinate DOTA Derivative Synthesis : Řezanka et al. (2008) synthesized a new bifunctional cyclen-based ligand incorporating tert-butoxycarbonyl derivatives, useful in medical imaging and therapy (Řezanka et al., 2008).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(3S)-3-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(9-13(17)18)10-5-7-11(20-4)8-6-10/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAAZWPTEYZZIW-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365689 | |
Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159990-12-2 | |
Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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